N-methylthiophene-2-carboxamide
Description
Overview of Thiophene (B33073) Carboxamides in Chemical Sciences
Thiophene carboxamides represent a significant class of heterocyclic compounds characterized by a thiophene ring linked to a carboxamide functional group. nih.govencyclopedia.pub These structures are of great interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. encyclopedia.pubnih.govnih.gov The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, imparts specific electronic and steric characteristics to the molecule, influencing its interactions with biological targets and its potential for further chemical modification. nih.govnumberanalytics.com
The carboxamide group, with its capacity for hydrogen bonding, plays a crucial role in the molecular recognition and binding affinity of these compounds to biological receptors. evitachem.com The combination of the thiophene ring and the carboxamide group has led to the development of numerous derivatives with a wide spectrum of applications. nih.gov For instance, various thiophene carboxamide derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov The versatility of this scaffold allows for the synthesis of large libraries of compounds for drug discovery and development. nih.govevitachem.com
Significance of N-Methylthiophene-2-carboxamide as a Model Compound
The study of this compound provides valuable insights into the chemical reactivity of the thiophene ring and the carboxamide linkage. It undergoes various chemical transformations, including electrophilic substitution on the thiophene ring and reactions at the carboxamide functional group. Understanding these reactions is crucial for the design and synthesis of more complex and potent thiophene-based compounds.
Furthermore, detailed spectroscopic and crystallographic analysis of this compound provides a reference point for the characterization of more elaborate derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to elucidate its structural features. X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com
Below are tables detailing some of the key physicochemical and spectroscopic data for this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NOS |
| Molecular Weight | 141.19 g/mol |
| InChIKey | JNUIOYAYNFFHTC-UHFFFAOYSA-N |
| SMILES | CNC(=O)c1cccs1 |
Data sourced from public chemical databases. uni.luchemspider.com
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| ¹H NMR (in CDCl₃) | Thiophene ring protons typically resonate in the range of δ 7.2–7.8 ppm. The methyl group protons appear around δ 3.0–3.5 ppm. |
| ¹³C NMR (in CDCl₃) | The carbonyl carbon of the carboxamide group shows a characteristic shift. Resonances for the thiophene ring carbons are also observed. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is typically observed around 1650 cm⁻¹. An N-H stretching vibration may also be present. |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum allows for the precise determination of the molecular weight, confirming the elemental composition. The calculated [M+H]⁺ for C₆H₇NOS is 142.0324. |
Note: Specific chemical shifts and absorption frequencies can vary depending on the solvent and experimental conditions.
Historical Context of Thiophene-Based Heterocycles in Research
The study of heterocyclic compounds, which contain atoms of at least two different elements as members of its ring(s), has a rich history dating back to the 19th century. numberanalytics.comresearchgate.net The discovery of simple heterocycles like furan, pyrrole, and thiophene marked a significant milestone in organic chemistry. numberanalytics.com Thiophene itself was discovered in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. nih.gov
Initially, the applications of heterocyclic compounds were primarily in the dye industry. numberanalytics.com However, as the understanding of their chemical properties and biological significance grew, their role in various scientific fields expanded dramatically. encyclopedia.pubmdpi.com Thiophene and its derivatives have become particularly important in medicinal chemistry and materials science. encyclopedia.pubnih.govnumberanalytics.com The recognition that a vast number of pharmaceuticals and biologically active molecules contain heterocyclic rings spurred extensive research into their synthesis and properties. encyclopedia.pubmdpi.com Today, thiophene-based compounds are integral to the development of new drugs and advanced materials. nih.govnumberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIOYAYNFFHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878909 | |
| Record name | 2-Thiophenecarboxamide,N-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39880-77-8 | |
| Record name | 2-Thiophenecarboxamide,N-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylthiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-Methylthiophene-2-carboxamide
The construction of the thiophene-2-carboxamide scaffold can be achieved through several reliable synthetic routes. These pathways often involve the formation of the thiophene (B33073) ring as a key step, followed by or concurrent with the introduction of the carboxamide functionality.
The Gewald reaction is a powerful and versatile multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. arkat-usa.orgorganic-chemistry.orgwikipedia.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org
While the Gewald reaction directly produces 2-aminothiophenes, it is a foundational method for creating the thiophene core structure that is central to this compound. arkat-usa.orgtubitak.gov.tr The resulting 2-aminothiophene-3-carboxylates or 2-aminothiophene-3-carboxamides are highly versatile intermediates. tubitak.gov.trresearchgate.net The amino group can be subsequently removed or modified, and the ester or amide group at the 3-position can be chemically transformed to achieve the desired substitution pattern, ultimately leading to compounds like this compound through further synthetic steps. Several variations of the Gewald reaction exist, including two-step procedures and the use of different catalytic systems like L-proline or microwave assistance to improve yields and reaction times. organic-chemistry.orgwikipedia.org Modifications such as using α-mercaptoketones or generating them in situ are also employed, though these can be limited by the stability of the starting materials. tubitak.gov.tr
Refluxing is a common technique used in the synthesis of thiophene carboxamides to drive reactions to completion by maintaining a constant, elevated temperature. One key application of this method is in the amidation reaction to form the carboxamide bond.
A notable example involves the one-pot condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by a coupling agent like titanium tetrachloride (TiCl₄). mdpi.com In this procedure, the reagents are mixed in a solvent such as pyridine (B92270) and stirred continuously at 85°C for several hours. mdpi.com The TiCl₄ acts as a Lewis acid, activating the carboxylic acid for nucleophilic attack by the amine. Following the reaction, the solvent is removed, and the product is purified. mdpi.com
Another significant use of reflux is in Suzuki cross-coupling reactions to further functionalize the thiophene ring. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be coupled with various aryl or heteroaryl boronic acids. mdpi.com This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in a solvent mixture like 1,4-dioxane (B91453) and water, with a base like potassium phosphate. The mixture is stirred at reflux for an extended period (often over 20 hours) to ensure the coupling reaction proceeds to completion, yielding 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com
Although thiophene is an electron-rich heterocycle, it can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly when the ring is activated by electron-withdrawing groups. numberanalytics.comnih.gov This type of reaction is a valuable tool for modifying thiophene derivatives. nih.govresearchgate.net For an SNAr reaction to occur on a thiophene ring, a good leaving group, such as a halogen, must be present. numberanalytics.com
The mechanism is generally a stepwise addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer-type adduct. nih.govresearchgate.net The aromaticity of the ring is then restored by the departure of the leaving group. The stability of this intermediate, and thus the reactivity of the thiophene derivative, is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. uoanbar.edu.iq For example, the synthesis of 3-alkyl-2-amino-5-nitrothiophenes has been achieved through an oxidative nucleophilic substitution of hydrogen (ONSH) on 4-alkyl-2-nitrothiophenes using secondary aliphatic amines. researchgate.net
In the context of this compound synthesis, a precursor like 2-halothiophene-2-carboxylic acid could potentially undergo nucleophilic substitution with methylamine. However, the reactivity of the thiophene ring towards nucleophiles is significantly lower than towards electrophiles, making direct substitution challenging without activating groups. nih.gov
Cyclization reactions are fundamental to constructing the thiophene ring itself. Various strategies have been developed that start from acyclic precursors and form the five-membered sulfur-containing heterocycle. mdpi.com
One of the most traditional methods is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent like phosphorus pentasulfide or Lawesson's reagent. nih.gov Another classical approach is the Volhard-Erdmann cyclization , which utilizes the reaction of disodium (B8443419) succinate (B1194679) with 1,4-difunctional compounds. nih.gov
More modern approaches often rely on metal-catalyzed cyclizations. For example, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. mdpi.com Copper-catalyzed reactions have also been employed, such as the addition/oxidative cyclization of thioamides with alkynoates to generate 2-aminothiophene derivatives. nih.gov These cyclization methods provide access to a wide array of substituted thiophenes, which can then be converted into this compound through subsequent functional group manipulations. nih.govmdpi.com For instance, a synthesized thiophene with a carboxylic acid or ester at the 2-position can be readily converted to the corresponding N-methylamide.
Derivatization Strategies and Functionalization
Once the this compound core is synthesized, it can be further modified to introduce various functional groups, altering its chemical and physical properties.
A key strategy for synthesizing thiophene-2-carboxamide derivatives with substituents at the 3-position involves the cyclization of functionalized precursors. nih.gov This approach allows for the direct installation of hydroxyl, methyl, or amino groups onto the thiophene ring during its formation. The general method involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. nih.gov
Introduction of a Hydroxyl Group: To synthesize 3-hydroxythiophene derivatives, N-(4-acetylphenyl)-2-chloroacetamide is reacted with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in ethanolic sodium ethoxide. nih.gov This reaction proceeds through the formation of a sulfide (B99878) intermediate, followed by an intramolecular cyclization that eliminates ethanol (B145695) to yield the final 3-hydroxythiophene-2-carboxamide (B1395583) product. nih.gov
Introduction of a Methyl Group: For the synthesis of 3-methylthiophene (B123197) derivatives, the reaction is carried out between N-(4-acetylphenyl)-2-chloroacetamide and 2-acetyl-2-arylazo-thioacetanilide derivatives in boiling dioxane with sodium methoxide (B1231860). nih.gov The mechanism involves the formation of an intermediate which then undergoes heterocyclization via nucleophilic addition, followed by dehydration to furnish the 3-methylthiophene derivative. nih.gov
Introduction of an Amino Group: 3-Aminothiophene derivatives are prepared by reacting the N-(4-acetylphenyl)-2-chloroacetamide reagent with N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives. nih.gov This reaction, conducted in boiling dioxane with sodium methoxide, proceeds through an alkylated sulfide intermediate that cyclizes via intramolecular addition to the nitrile group to yield the 3-aminothiophene-2-carboxamide (B122380) derivatives. nih.gov
The table below summarizes the precursors and conditions used for these derivatization strategies.
Table 1: Synthesis of 3-Substituted Thiophene-2-carboxamide Derivatives
| Target Substituent at C-3 | Precursor 1 | Precursor 2 | Reaction Conditions |
|---|---|---|---|
| Hydroxyl (-OH) | N-(4-acetylphenyl)-2-chloroacetamide | Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate | Ethanolic sodium ethoxide |
| Methyl (-CH₃) | N-(4-acetylphenyl)-2-chloroacetamide | 2-Acetyl-2-arylazo-thioacetanilide | Boiling dioxane, sodium methoxide |
| Amino (-NH₂) | N-(4-acetylphenyl)-2-chloroacetamide | N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide | Boiling dioxane, sodium methoxide |
Exploration of Sulphur and Nitrogen Nucleophiles for Derivatization
The derivatization of the thiophene ring is crucial for creating a diverse range of functionalized molecules. The use of sulfur and nitrogen nucleophiles is a common strategy to introduce new functionalities onto the thiophene core.
Thiophene and its derivatives are susceptible to nucleophilic attack, particularly when the ring is activated. st-andrews.ac.uk For instance, the reaction of 2,3-dichloronaphthoquinone with sulfur-based nucleophiles can lead to the formation of monosulfurated and disulfurated naphthalene-1,4-dione derivatives. researchgate.net While direct nucleophilic substitution on an unactivated thiophene ring is challenging due to its electron-rich nature, the presence of activating groups facilitates such reactions. st-andrews.ac.ukquimicaorganica.org
In the context of this compound, derivatization can be envisioned through reactions involving the thiophene ring or the amide functionality. While specific examples for this compound are not abundant in the reviewed literature, general principles of thiophene chemistry suggest that nucleophilic substitution on the thiophene ring would require appropriate activation. For example, the reaction of 4-nitro-2-thienyl-methyl chlorides with lithium 2-nitropropan-2-ide proceeds via initial nucleophilic attack on the thiophene ring to yield C-alkylated products. researchgate.net
The use of masked sulfur nucleophiles, such as thiourea, provides a selective method for introducing a thiol group. youtube.com This approach avoids the issue of multiple alkylation events that can occur with reagents like sodium hydrogen sulfide. youtube.com Similarly, nitrogen nucleophiles, including amines and hydrazines, are employed to introduce nitrogen-containing substituents. youtube.comnih.gov The Gabriel synthesis, using phthalimide (B116566) as an ammonia (B1221849) surrogate, is a classic method for the primary amination of alkyl halides and can be conceptually applied to appropriately functionalized thiophene precursors. youtube.com
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| 2,3-Dichloronaphthoquinone | S-substituted monothiols | Monosulfurated naphthalene-1,4-dione | Nucleophilic Vinylic Substitution researchgate.net |
| 4-Nitro-2-thienyl-methyl chloride | Lithium 2-nitropropan-2-ide | 2-(2-Methyl-2-nitropropyl)-4-nitrothiophene | Nucleophilic Substitution researchgate.net |
| Alkyl halide | Thiourea followed by hydrolysis | Thiol | SN2 Reaction youtube.com |
| Alkyl halide | Phthalimide followed by hydrazine | Primary amine | Gabriel Synthesis youtube.com |
Formation of Complex Polyheterocyclic Systems
Thiophene-2-carboxamide derivatives serve as valuable building blocks for the synthesis of more complex polyheterocyclic systems. These intricate structures are often constructed through cyclization reactions that involve the thiophene ring and its substituents.
One prominent method for constructing fused heterocyclic systems is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted thiophene. nih.gov Another classical approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to yield a thiophene ring. nih.govrroij.com
More contemporary methods focus on the cyclization of functionalized alkynes. Metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates is a powerful technique for the regioselective synthesis of substituted thiophenes. mdpi.comnih.gov For instance, dipropargyl sulfide can undergo a palladium-catalyzed carbonylative carbocyclization to produce a tetrahydrothiophene (B86538) derivative. nih.gov
The fusion of a thiophene ring with other heterocycles leads to systems with unique properties. For example, the fusion of two thiophene rings results in thienothiophene isomers, while fusion with a benzene (B151609) ring yields benzothiophene. rroij.com
| Starting Material(s) | Reagents | Product | Synthetic Method |
|---|---|---|---|
| Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | Polysubstituted thiophene | Gewald Reaction nih.gov |
| 1,4-Dicarbonyl compound | P4S10 or Lawesson's reagent | Substituted thiophene | Paal-Knorr Synthesis nih.govrroij.com |
| S-Containing alkyne substrates | Metal catalyst or Base | Substituted thiophene | Heterocyclization of Alkynes mdpi.comnih.gov |
| Dipropargyl sulfide | PdI2/KI, CO, MeOH | 3,4-bis(methoxycarbonylmethylene)tetrahydrothiophene | Carbonylative Carbocyclization nih.gov |
Palladium-Catalyzed Dealkoxylation in N-Alkoxyamides
A significant transformation involving N-alkoxyamides, a class of compounds structurally related to this compound, is palladium-catalyzed dealkoxylation. This reaction provides a convenient and reductant-free method for the conversion of N-alkoxyamides to the corresponding amides.
The reaction proceeds smoothly for a variety of N-alkoxyamides in the presence of a palladium catalyst and a Lewis acid, such as Al(OiPr)3, without the need for an external reductant. nih.gov This method has been successfully applied on a gram scale, highlighting its practical utility. nih.gov The process is driven by a Pd/Al cooperative catalysis. nih.gov
| Substrate | Catalyst | Lewis Acid | Product | Key Feature |
|---|---|---|---|---|
| N-Alkoxyamide | Palladium catalyst | Al(OiPr)3 | Amide | Reductant-free dealkoxylation nih.gov |
Reaction Mechanisms and Pathways
Understanding the mechanisms of chemical reactions is fundamental to optimizing conditions and expanding their scope. This section details the mechanistic aspects of the formation and transformation of thiophene-2-carboxamides.
Mechanistic Studies of Thiophene-2-carboxamide Formation
The formation of thiophene-2-carboxamides can be achieved through various synthetic routes, each with its own distinct mechanism. One common method involves the reaction of a suitable thiophene precursor with an isocyanate. Thiophene, being a reactive thiol, can react with isocyanates, sometimes even without a catalyst. acs.org The general mechanism for the reaction of an alcohol with an isocyanate to form a urethane (B1682113) is thought to be multimolecular. acs.org
Another approach is the cyclization of precursor molecules. For example, the synthesis of 3-hydroxythiophene-2-carboxamides can be achieved by reacting N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in the presence of a base. nih.gov The proposed mechanism involves the initial formation of a sulfide intermediate, followed by an intramolecular cyclization and elimination of ethanol. nih.gov Similarly, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-acetyl-2-arylazo-thioacetanilide derivatives proceeds through the formation of an intermediate which then undergoes heterocyclization via nucleophilic addition of a methylene (B1212753) group to a carbonyl function, followed by dehydration. nih.gov
A suggested mechanism for the formation of thiophene-2-carboxamide from the thermolysis of N-arylthiophene-2-carboxamidoxime derivatives involves the homolysis of N-O and C-N bonds. researchgate.net
Intramolecular Hydride Source Generation in Dealkoxylation Reactions
The palladium-catalyzed dealkoxylation of N-alkoxyamides is notable for its ability to proceed without an external hydride source. nih.gov Mechanistic investigations have revealed that the hydride is generated intramolecularly. The proposed mechanism involves the formation of a palladium alkoxide intermediate. Subsequent β-hydrogen elimination from this intermediate generates a palladium hydride species and an aldehyde or ketone. nih.gov This palladium hydride is the active species responsible for the reduction.
The generation of palladium hydride species is a key step in many palladium-catalyzed reactions. nih.govacs.org These hydrides can be formed through various pathways, including the oxidative addition of a Pd(0) complex into an HX precursor or via β-hydride elimination from an alkyl palladium complex. nih.govacs.orgnih.gov In the context of the dealkoxylation of N-alkoxyamides, the alcohol moiety of the starting material serves as the precursor to the intramolecular hydride source. nih.gov
Nucleophilic Addition and Heterocyclization Processes
Nucleophilic addition is a fundamental process in the synthesis of many heterocyclic compounds, including thiophene derivatives. quimicaorganica.orgsavemyexams.comkhanacademy.org The thiophene ring itself is generally not prone to nucleophilic attack unless activated by electron-withdrawing groups. st-andrews.ac.ukquimicaorganica.org However, carbonyl groups attached to the thiophene ring are susceptible to nucleophilic addition.
The mechanism of nucleophilic addition to a carbonyl group typically involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. savemyexams.comyoutube.com This intermediate can then be protonated to yield an alcohol. In the case of carboxylic acid derivatives, the tetrahedral intermediate can collapse, expelling a leaving group to regenerate the carbonyl in a nucleophilic acyl substitution reaction. libretexts.org
Heterocyclization processes often involve an intramolecular nucleophilic addition step. For instance, in the synthesis of 3-hydroxythiophene-2-carboxamides, the key step is the intramolecular nucleophilic attack of a sulfur anion onto a carbonyl group, forming the thiophene ring. nih.gov Similarly, the formation of 4-arylazo-3-methyl-thiophene derivatives involves the heterocyclization of an intermediate via the nucleophilic addition of a methylene group to a carbonyl function. nih.gov These cyclization reactions are powerful methods for constructing the thiophene ring with a specific substitution pattern in a single step. nih.gov
Reaction of Singlet Oxygen with Thiophene Derivatives: Kinetics and Mechanisms
The reaction of singlet oxygen (¹O₂) with thiophene and its derivatives has been a subject of interest due to its relevance in photodynamic therapy and the degradation of thiophene-based materials. researchgate.net The interaction is primarily characterized by an electrophilic attack of singlet oxygen on the electron-rich thiophene ring.
Theoretical and experimental studies have established that the most favorable pathway for the reaction of singlet oxygen with thiophene is a concerted [4+2] cycloaddition. researchgate.netresearchgate.net This mechanism involves the formation of a transient endoperoxide intermediate, often referred to as a thiaozonide. nih.gov This intermediate is typically unstable and undergoes rapid decomposition.
The kinetics of this reaction are significantly influenced by the nature of the substituents on the thiophene ring. The attack of singlet oxygen is electrophilic, meaning that electron-donating groups on the thiophene ring enhance the reaction rate, while electron-withdrawing groups retard it. researchgate.netresearchgate.net For instance, alkyl-substituted thiophenes are found to be more reactive towards singlet oxygen than thiophenes bearing electron-withdrawing groups like bromo- or carboxamide substituents. In fact, the photo-oxidation of thiophenes with electron-withdrawing groups can be immeasurably slow under certain experimental conditions. researchgate.net
Computational studies have further elucidated the reaction mechanism, indicating that for thiophene and 2-methylthiophene, the reaction with singlet oxygen to form an endoperoxide is the most favorable channel compared to reactions with triplet oxygen, which have significantly higher energy barriers. researchgate.netnih.govacs.org The alkylation of the thiophene ring has been shown to lower the activation barrier for the [4+2] cycloaddition pathway. nih.govacs.org
While specific kinetic data for this compound is not extensively reported, the presence of the electron-withdrawing carboxamide group suggests that its reactivity towards singlet oxygen would be significantly lower than that of thiophene or its alkylated derivatives.
The relative reactivities of various substituted thiophenes towards photochemically generated singlet oxygen have been investigated, providing insight into the electronic effects of different substituents. The data clearly indicates that electron-donating groups accelerate the reaction, whereas electron-withdrawing groups have a deactivating effect.
Table 1: Relative Reactivities of Substituted Thiophenes with Singlet Oxygen
| Thiophene Derivative | Relative Reactivity | Nature of Substituent |
| 2,5-Dimethylthiophene | High | Electron-donating |
| 2,5-Di-tert-butylthiophene | High | Electron-donating |
| 2-Bromothiophene | Immeasurably Slow | Electron-withdrawing |
This table is illustrative and based on the general findings that alkyl-substituted thiophenes are significantly more reactive than those with electron-withdrawing substituents.
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Techniques for N-Methylthiophene-2-carboxamide and its Derivatives
Modern research employs a synergistic combination of spectroscopic methods to build a complete profile of this compound. Each technique offers unique insights, and together they provide the definitive evidence required for structural confirmation and conformational analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced. For this compound, the key absorptions are associated with the amide and thiophene (B33073) moieties.
The most prominent features in the IR spectrum are the N-H stretch of the secondary amide and the carbonyl (C=O) stretch. The N-H stretching vibration typically appears as a single, sharp to moderately broad band in the region of 3500–3300 cm⁻¹. impactfactor.org The carbonyl group gives rise to a very strong and sharp absorption band, which for related thiophene-2-carboxamides, is observed in the range of 1672–1630 cm⁻¹. impactfactor.orgresearchgate.net The exact position is sensitive to the molecular environment, including hydrogen bonding.
Other significant absorptions include those from the thiophene ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1556-1490 cm⁻¹ region. impactfactor.orgresearchgate.net The C-S stretching vibration within the thiophene ring can be observed at lower wavenumbers, often between 852 and 637 cm⁻¹. iosrjournals.org
Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretch | 3500 - 3300 | Medium |
| Amide (C=O) | Stretch | 1672 - 1630 | Strong |
| Aromatic (C-H) | Stretch | ~3100 - 3010 | Medium |
| Aromatic (C=C) | Stretch | 1556 - 1490 | Medium |
| Amide (N-H) | Bend | ~1597 | Medium |
| Thiophene (C-S) | Stretch | 852 - 637 | Variable |
Data synthesized from studies on related thiophene carboxamide derivatives. impactfactor.orgresearchgate.netiosrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
In ¹H NMR spectroscopy of this compound, distinct signals are expected for the protons of the thiophene ring, the N-H proton of the amide, and the N-methyl group.
The three protons on the thiophene ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.1 ppm. nih.govchemicalbook.com Their specific chemical shifts and coupling patterns (doublet, triplet, or doublet of doublets) are dictated by their position relative to the sulfur atom and the carboxamide substituent. For a 2-substituted thiophene, the proton at position 5 (H5) is often the most downfield, followed by H3 and H4.
The N-H proton signal is a singlet (or a broad singlet) and its chemical shift is highly variable (e.g., δ 9.64-10.16 ppm in some derivatives), as it is sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. nih.gov The N-methyl group protons appear as a singlet or a doublet (if coupled to the N-H proton) typically in the δ 2.5-3.0 ppm region.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Thiophene H3, H4, H5 | 7.0 - 8.1 | d, t, dd | Chemical shifts and coupling constants depend on the specific position on the ring. nih.govchemicalbook.com |
| Amide N-H | Variable (e.g., ~9.5-10.2) | s (broad) | Position is highly dependent on solvent and concentration. nih.gov |
| Methyl (N-CH₃) | ~2.5 - 3.0 | s or d | Appears as a doublet if coupling to N-H is observed. |
Predicted values are based on data from analogous thiophene-2-carboxamide structures. impactfactor.orgnih.govchemicalbook.com
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, six distinct signals are expected.
The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, typically between δ 160 and 170 ppm. impactfactor.orgnih.gov The four carbons of the thiophene ring resonate in the aromatic region, from approximately δ 125 to 148 ppm. impactfactor.orgnih.gov The carbon attached to the sulfur atom and the carbon bearing the carboxamide group (C2) are typically quaternary and may show weaker signals. The chemical shifts of the thiophene carbons are influenced by the electronic effects of the sulfur atom and the substituent. researchgate.net Finally, the N-methyl carbon (N-CH₃) gives a signal in the aliphatic region, generally around δ 25-30 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Amide C=O | 160 - 170 | One of the most downfield signals. nih.govlibretexts.org |
| Thiophene C2 | ~140 - 148 | Quaternary carbon, attached to the carboxamide group. impactfactor.orgnih.gov |
| Thiophene C3, C4, C5 | 125 - 135 | Aromatic carbons. nih.govoregonstate.edu |
| Methyl (N-CH₃) | ~25 - 30 | Aliphatic carbon signal. |
Predicted values are based on data from analogous thiophene-2-carboxamide and related heterocyclic structures. impactfactor.orgnih.govoregonstate.educompoundchem.com
NMR spectroscopy is a powerful technique for studying the dynamic conformational behavior of molecules in solution. For this compound, a key area of study is the restricted rotation around the C2-C(O) and C(O)-N bonds, which can lead to the existence of different conformers (rotational isomers).
The amide bond can exist in either a cis or trans geometry. Due to the significant energy barrier to rotation, it is sometimes possible to observe separate NMR signals for both conformers at room temperature, indicating slow exchange on the NMR timescale. psu.edu Furthermore, rotation around the bond connecting the thiophene ring to the carbonyl group can result in different spatial orientations of the thiophene sulfur relative to the carbonyl oxygen.
Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe the spatial proximity between protons, helping to distinguish between different conformers. psu.edu For example, a NOE correlation between the N-H proton and a specific thiophene proton would provide evidence for a particular preferred conformation. DFT (Density Functional Theory) calculations are often combined with NMR data to model the relative energies and populations of different conformers in solution. hhu.denih.gov Such studies on related N-aryl thiophene amides have revealed that intramolecular interactions, like a 1,5-type S···O=C interaction, can stabilize specific conformers.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule.
For this compound (C₆H₇NOS), the calculated monoisotopic mass is 141.0248 Da. uni.lu In HRMS, the protonated molecule [M+H]⁺ would be observed at a calculated m/z of 142.0321. uni.lu The observation of this ion with high mass accuracy provides strong confirmation of the compound's elemental composition.
Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, providing structural clues. Common fragmentation pathways for amides include alpha-cleavage, which is the breaking of bonds adjacent to the functional group. whitman.edulibretexts.org For this compound, key fragmentation events would include:
Cleavage of the bond between the thiophene ring and the carbonyl group, leading to the formation of a thenoyl cation (m/z 111) and a methylamino radical, or a thiophene radical and a methylcarbamoyl cation.
Loss of the methylamino group (•NHCH₃) to give an ion at m/z 111.
Studies on related N-aryl-thiophene-2-carboxamides have shown that the amide bond cleavage is a significant fragmentation pathway. researchgate.net
Table 4: Predicted HRMS and Major Fragmentation Ions for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺• | [C₆H₇NOS]⁺• | 141.0248 | Molecular Ion |
| [M+H]⁺ | [C₆H₇NOS+H]⁺ | 142.0321 | Protonated Molecule (observed in ESI, CI) uni.lu |
| [M-•NHCH₃]⁺ | [C₅H₃OS]⁺ | 111.9899 | Loss of methylamino radical |
| [C₄H₃S]⁺ | [C₄H₃S]⁺ | 83.9950 | Thienyl cation from further fragmentation |
Calculated m/z values are for the most abundant isotopes. uni.lulibretexts.orgresearchgate.net
X-ray Diffraction Studies
X-ray diffraction analysis has been instrumental in confirming the structural integrity and stereochemistry of this compound and its derivatives. It provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to defining the molecule's conformation.
Studies on related thiophene-2-carboxamide derivatives have revealed key conformational features. For instance, in N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, the molecule adopts a specific orientation where the thiophene and pyridine (B92270) rings are significantly twisted relative to each other, with a dihedral angle of 77.79 (8)°. iucr.org The carboxamide linkage itself exhibits a nearly planar conformation. Key torsion angles, such as S1—C8—C7—O1 and C9—C8—C7—N2, have been determined to be -5.13 (19)° and -6.4 (2)° respectively, indicating a (-)syn-periplanar arrangement. iucr.org This planarity is a common feature in carboxamide groups and influences how the molecule packs in a crystal and interacts with other molecules.
In computational studies of various thiophene-2-carboxamide derivatives using Density Functional Theory (DFT), the planarity between the thienyl and adjacent phenylazo moieties has been observed, which is crucial for their electronic properties. nih.gov
Single crystal X-ray diffraction studies have successfully determined the crystal system and space group for several thiophene-2-carboxamide derivatives. For example, this compound has been characterized to crystallize in the orthorhombic crystal system. This level of detailed structural information confirms the three-dimensional arrangement of atoms within the crystal lattice.
In a related compound, methyl-3-aminothiophene-2-carboxylate, the crystal structure was determined to be monoclinic with a P21/c space group. mdpi.com The asymmetric unit of this particular structure was found to contain three crystallographically independent molecules. mdpi.com The bond lengths within the thiophene ring and the carboxamide group fall within expected ranges, for instance, C–S bonds are between 1.7113(19) and 1.7395(16) Å, and C–N bonds are in the range of 1.347(2) to 1.354(2) Å. mdpi.com
The following table summarizes key crystallographic data for a related thiophene derivative, N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (7) |
| b (Å) | 9.8978 (7) |
| c (Å) | 11.2345 (8) |
| β (°) | 108.345 (3) |
| Volume (ų) | 1068.01 (13) |
| Z | 4 |
| Data for N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, a structurally similar compound. |
The way this compound molecules arrange themselves in a crystal is largely dictated by hydrogen bonding. In the crystal structure of N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds, creating a distinct R²₂ (10) loop motif. iucr.org These dimers are further stabilized and linked into chains along the researchgate.net direction by C—H⋯N and C—H⋯O interactions. iucr.org
The table below details the hydrogen bond geometry for N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N2–H2A···N1ⁱ | 0.86 | 2.16 | 2.992 (2) | 162 |
| C1–H1A···N1ⁱ | 0.93 | 2.67 | 3.385 (2) | 133 |
| C6–H6A···O1ⁱⁱ | 0.97 | 2.50 | 3.456 (2) | 169 |
| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. Data for N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of N-methylthiophene-2-carboxamide. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For thiophene (B33073) derivatives, including this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to optimize molecular geometry and model electron density. tandfonline.comnih.gov These calculations are crucial for understanding the molecule's stability and reactivity. aimspress.com For instance, in studies of related thiophene compounds, DFT has been used to calculate vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov The choice of basis set and functional is critical, with B3LYP often showing good agreement with experimental results for molecular vibrational problems. nih.gov
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's excitability and its ability to participate in chemical reactions. nih.govnih.gov A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, while a smaller gap indicates the molecule is more prone to charge transfer and thus more reactive. nih.govaimspress.com In the context of this compound and its analogs, analysis of the HOMO-LUMO gap helps in predicting their reactivity in various chemical environments. nih.govnih.gov The distribution of these orbitals also provides insights into the regions of the molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO) in interactions with other chemical species. wustl.edu
| Parameter | Significance |
| HOMO Energy | Represents the ability to donate an electron. |
| LUMO Energy | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
Conformational Preferences and Energy Profiles
The three-dimensional arrangement of atoms in a molecule, its conformation, plays a significant role in its physical and biological properties. Computational methods can be used to explore the potential energy surface of this compound, identifying stable conformations and the energy barriers between them. For related molecules, such as N-(2-nitrophenyl)thiophene-2-carboxamide, studies have shown a preference for a planar molecular conformation, which facilitates crystal packing. Understanding the conformational preferences of this compound is essential for predicting its interactions with biological targets. chemrxiv.org
Thermodynamic Consistency in Reaction Mechanisms
While specific studies on the thermodynamic consistency in reaction mechanisms involving this compound are not detailed in the provided results, DFT calculations are a standard tool for this purpose. tandfonline.comnih.gov Such calculations can elucidate the energy changes that occur during a chemical reaction, helping to determine the feasibility and spontaneity of the proposed mechanism.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, binds to a larger molecule, typically a protein. These methods are instrumental in drug discovery and design.
Ligand-Protein Binding Affinity Prediction
Predicting the binding affinity between a ligand like this compound and a protein target is a central goal of computer-aided drug design. nih.gov Molecular docking simulations are employed to predict the preferred orientation of the ligand when bound to a protein's active site. tandfonline.com The strength of this interaction is then estimated using scoring functions. chemrxiv.org For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used in conjunction with molecular dynamics simulations. tandfonline.comnih.gov These approaches provide a more detailed picture of the binding thermodynamics, which is crucial for optimizing lead compounds in drug development. nih.gov The ultimate aim is to design molecules with high binding affinity and specificity for their intended biological target. researchgate.netnih.govarxiv.org
Identification of Biologically Active Conformations
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for determining the three-dimensional structures of thiophene-2-carboxamide derivatives. These studies help in identifying the most stable and likely biologically active conformations. For instance, in some derivatives, intramolecular hydrogen bonds are predicted between the hydrogen atom of an N-H group and the nitrogen atom of an azo group or the oxygen of the carboxamide group. nih.gov Specifically, for certain 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives, a hydrogen bond is formed between the substituent's hydrogen and the carboxamide oxygen at the 2-position. nih.gov The distances of these bonds are typically within the range of 1.730–1.732 Å, confirming their stability. nih.gov
Furthermore, computational studies on N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide have shown that the highest occupied molecular orbital (HOMO) is predominantly located on the π orbital of the sulfur atom. In contrast, the lowest unoccupied molecular orbital (LUMO) is delocalized over the amide and thioamide moieties, as well as the thiophene ring. researchgate.net This distribution of molecular orbitals is critical in understanding the molecule's reactivity and potential interactions with biological targets.
Rationalization of Activity Trends
Theoretical calculations of molecular properties provide a basis for rationalizing the observed biological activities of this compound derivatives. Key quantum chemical descriptors such as the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), electronegativity (χ), global hardness (η), softness (δ), and electrophilicity (ω) are often calculated to correlate with activity.
A study on a series of thiophene-2-carboxamide derivatives revealed that the HOMO-LUMO energy gaps ranged from 3.11 to 3.83 eV. nih.gov Generally, a smaller energy gap suggests higher reactivity. The study found that amino-substituted derivatives had the highest energy gaps, indicating greater stability, while methyl-substituted derivatives had the lowest. nih.gov These findings can help explain the differing biological activities, such as antioxidant and antibacterial properties, observed for these classes of compounds. For example, derivatives with a methoxy (B1213986) group often show enhanced antibacterial activity. nih.gov
The following table summarizes key calculated quantum chemical descriptors for some thiophene-2-carboxamide derivatives:
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Electronegativity (χ) | Hardness (η) | Softness (δ) | Electrophilicity (ω) |
| 3a | -5.74 | -2.46 | 3.29 | 4.10 | 1.64 | 0.61 | 5.11 |
| 3b | -5.64 | -2.39 | 3.25 | 4.02 | 1.63 | 0.61 | 4.96 |
| 3c | -5.90 | -2.68 | 3.22 | 4.29 | 1.61 | 0.62 | 5.72 |
| 5a | -5.68 | -2.50 | 3.18 | 4.09 | 1.59 | 0.63 | 5.26 |
| 5b | -5.58 | -2.43 | 3.15 | 4.01 | 1.57 | 0.64 | 5.10 |
| 5c | -5.84 | -2.73 | 3.11 | 4.28 | 1.56 | 0.64 | 5.89 |
| 7a | -5.77 | -1.99 | 3.79 | 3.88 | 1.89 | 0.53 | 3.97 |
| 7b | -5.69 | -1.99 | 3.71 | 3.84 | 1.85 | 0.54 | 3.98 |
| 7c | -5.91 | -2.08 | 3.83 | 3.99 | 1.91 | 0.52 | 4.16 |
| Data sourced from a study on thiophene-2-carboxamide derivatives. nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies have provided valuable insights for designing more potent and selective molecules.
Correlation of Chemical Structure with Pharmacological Activity
SAR analyses of thiophene-2-carboxamide derivatives have established clear correlations between specific structural features and their pharmacological effects, such as antioxidant and antibacterial activities. nih.gov
Key findings from SAR studies include:
Influence of Substituents: The nature and position of substituents on the thiophene ring and the carboxamide group significantly impact biological activity. For instance, amino-substituted thiophene-2-carboxamide derivatives have been found to be more potent antioxidants and antibacterial agents compared to their hydroxyl or methyl counterparts. nih.gov This is often attributed to the electron-donating nature of the amino group.
Impact of the Carboxamide Linker: The carboxamide group serves as a key linker. Modifications to this group, such as N-alkylation or incorporation into larger heterocyclic systems, can drastically alter the compound's properties.
The following table illustrates the antioxidant activity of different classes of thiophene-2-carboxamide derivatives:
| Derivative Class | Substituent Type | Inhibition Percentage Range (%) |
| 3-Amino | -NH2 | 46.9 - 62.0 |
| 3-Hydroxy | -OH | 28.4 - 54.9 |
| 3-Methyl | -CH3 | 12.0 - 22.9 |
| Data reflects ABTS antioxidant assay results. nih.gov |
Predictive Modeling for Biological Activity
Predictive modeling, often employing techniques like Classification Structure-Activity Relationship (CSAR), is used to forecast the biological activity of novel compounds based on their molecular descriptors. These models are built using datasets of compounds with known activities.
For thiophene derivatives, CSAR models have been developed to predict properties like genotoxicity. researchgate.net These models use a set of molecular descriptors as inputs to classify compounds as active or inactive. The accuracy of such models can be quite high, with some achieving over 90% accuracy in both training and test sets. researchgate.net
Bioinformatics tools, including molecular docking and molecular dynamics simulations, are also employed to predict the binding of thiophene carboxamide derivatives to biological targets like enzymes or receptors. nih.govresearchgate.net For example, docking studies have been used to explain the interaction between these compounds and amino acid residues within an enzyme's active site. nih.gov These predictive models are invaluable for prioritizing the synthesis of new derivatives with a higher probability of desired biological activity.
Biological Activity and Medicinal Chemistry Research
Antimicrobial Properties
Thiophene-2-carboxamide scaffolds have been widely investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.
Derivatives of thiophene-2-carboxamide have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives have been evaluated for their efficacy. Among these, amino-substituted derivatives, particularly those with a methoxy (B1213986) group, have demonstrated significant inhibitory effects against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov Specifically, one amino thiophene-2-carboxamide derivative exhibited excellent activity with inhibition zones of 20 mm against both S. aureus and P. aeruginosa, and 19 mm against B. subtilis. nih.gov Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which were found to be effective against extended-spectrum β-lactamase (ESBL) producing Escherichia coli strains. nih.govmdpi.com
Interactive Data Table: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives
| Compound Type | Bacterial Strain | Activity | Source |
| Amino thiophene-2-carboxamide derivative | S. aureus | Inhibition zone: 20 mm | nih.gov |
| Amino thiophene-2-carboxamide derivative | B. subtilis | Inhibition zone: 19 mm | nih.gov |
| Amino thiophene-2-carboxamide derivative | P. aeruginosa | Inhibition zone: 20 mm | nih.gov |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogue | E. coli (ESBL-producing) | High activity | nih.govmdpi.com |
| N-methylthiophene-2-carboxamide | S. aureus | Data not available | |
| This compound | B. subtilis | Data not available | |
| This compound | E. coli | Data not available | |
| This compound | P. aeruginosa | Data not available |
The antifungal potential of thiophene (B33073) derivatives has also been a focus of research. For example, some thioureide derivatives of 2-thiophene carboxylic acid have shown activity against Candida albicans. researchgate.net However, specific studies detailing the efficacy of this compound against common fungal strains such as Candida albicans and Aspergillus niger are limited in the available scientific literature.
The antimicrobial mechanisms of thiophene carboxamides are believed to be multifaceted. One proposed mechanism involves the disruption of the microbial cell wall or membrane, leading to cell lysis. Another key mechanism is the inhibition of essential enzymes. For instance, in the case of ESBL-producing E. coli, thiophene-2-carboxamide analogues are thought to inhibit the β-lactamase enzyme. nih.govmdpi.com Furthermore, for nitrothiophene carboxamides, their antibacterial effect is dependent on their activation by bacterial nitroreductases, such as NfsA and NfsB in E. coli. nih.gov These activated compounds can then exert their cytotoxic effects. Some derivatives are also designed to overcome efflux pumps, a common bacterial resistance mechanism. nih.gov
Anticancer and Cytotoxic Activities
The thiophene core is a prevalent scaffold in the design of novel anticancer agents, with various derivatives demonstrating cytotoxic effects against a range of cancer cell lines.
Thiophene derivatives have been evaluated for their cytotoxic potential against several human cancer cell lines. Studies have shown that certain thiophene compounds exhibit cytotoxic activity against the breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives showing IC50 values of less than 30 µmol/l in MCF-7 cells. nih.govmdpi.com Similarly, various thiophene derivatives have demonstrated cytotoxicity against the A549 lung cancer cell line and the HepG-2 hepatocellular carcinoma cell line. researchgate.netmdpi.com Some platinum(II) complexes containing other ligands have also shown cytotoxicity against the PC-3 prostate cancer cell line.
Despite the promising results for the broader class of thiophene derivatives, specific IC50 values for this compound against the cell lines HepG-2, MDA-MB-231, MCF-7, A549, and PC-3 are not consistently reported in the available literature.
Interactive Data Table: Cytotoxic Activity of Thiophene Derivatives
| Compound Type | Cancer Cell Line | IC50 Value | Source |
| Thiophene derivative | HepG-2 | Data not consistently available for the specific compound | mdpi.com |
| Thiophene derivative | MDA-MB-231 | 0.056 µM (for a thieno[2,3-d]pyrimidine (B153573) derivative) | mdpi.com |
| Thiophene derivative | MCF-7 | <30 µmol/l | nih.gov |
| Thiophene derivative | A549 | 11.67-16.67 µg/mL (for bis(thiosemicarbazone) derivatives) | researchgate.net |
| Platinum(II) complex | PC-3 | Data not available for the specific compound | |
| This compound | HepG-2 | Data not available | |
| This compound | MDA-MB-231 | Data not available | |
| This compound | MCF-7 | Data not available | |
| This compound | A549 | Data not available | |
| This compound | PC-3 | Data not available |
The mechanism of action for the anticancer effects of many thiophene derivatives involves the inhibition of key enzymes that are critical for cancer cell proliferation, survival, and metastasis.
Focal Adhesion Kinase (FAK) Inhibition : this compound has been identified as a novel inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell signaling pathways related to cancer progression. Inhibition of FAK can disrupt cancer cell survival and proliferation. Various FAK inhibitors based on different scaffolds have been developed, with some showing IC50 values in the nanomolar range. mdpi.comnih.gov
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition : The 2,5-thiophene amide class of compounds has been investigated as inhibitors of 17β-HSD2. This enzyme is involved in the metabolism of steroid hormones and its inhibition is a potential therapeutic strategy for osteoporosis. Some of the most active compounds in this class exhibit IC50 values around 60 nM. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition : Thiophene-based compounds have also been explored as inhibitors of EGFR kinase, a key target in cancer therapy. Overexpression of EGFR is common in various cancers, and its inhibition can block signaling pathways that promote cell growth and proliferation.
Insulysin Enzyme (IDE) Inhibition : Research into the inhibition of the insulysin enzyme (IDE) by this compound is not prominently featured in the currently available scientific literature.
Interaction with Metabolic Pathways and Cellular Processes
The thiophene ring is a significant pharmacophore in medicinal chemistry due to its unique electronic and structural properties, which facilitate interactions with various biological targets. nih.gov Thiophene's presence in essential biomolecules like cofactors and its role in regulatory functions such as tRNA sulfuration highlight its biological importance. mdpi.com Derivatives of thiophene carboxamide have been shown to interact with critical cellular pathways, particularly those involved in cell signaling, stress response, and division.
One key area of interaction is with protein kinases, enzymes that regulate a vast number of cellular processes. For instance, a series of thiophene-3-carboxamide (B1338676) derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a protein activated by cellular stress signals like irradiation and cytokines. nih.gov These compounds appear to bind to both the ATP binding site and a substrate docking site on the kinase, thereby inhibiting the phosphorylation of transcription factors like c-Jun and disrupting apoptosis-related signaling cascades. nih.gov
Furthermore, thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits cell division by destabilizing microtubules. mdpi.comnih.gov These synthetic derivatives have been shown to interact with tubulin, the protein subunit of microtubules. nih.govnih.gov Molecular docking and dynamics simulations reveal that the thiophene ring's aromatic character allows it to fit effectively into the colchicine-binding site of tubulin, inducing conformational changes in the protein and disrupting microtubule formation, which is a critical process for cell division. nih.gov The ability to target fundamental proteins like kinases and tubulin underscores the potential of thiophene carboxamides to modulate key cellular processes. mdpi.com
DNA Binding and Modulation of Protein Conformation
Certain thiophene derivatives have been designed to target and interact directly with DNA. Hairpin polyamides containing thiophene residues can bind to the minor groove of DNA in a sequence-selective manner. researchgate.net The shape and electronic properties of the thiophene ring contribute to this specific recognition, with substituents on the thiophene projecting into the floor of the minor groove to stabilize the interaction. researchgate.net This binding can interfere with DNA replication and transcription processes, forming a basis for potential therapeutic applications.
The interaction of thiophene carboxamide derivatives with their protein targets inherently involves the modulation of protein conformation. The process of a ligand fitting into a protein's binding pocket induces structural changes in both the small molecule and the protein. nih.gov These conformational dynamics are often studied using computational methods like molecular docking and molecular dynamics (MD) simulations. researchgate.net
Other Pharmacological Activities of Thiophene Carboxamide Derivatives
Beyond their interactions with specific cellular pathways, thiophene carboxamide derivatives have been investigated for a range of pharmacological activities, demonstrating their versatility as therapeutic scaffolds.
Antinociceptive/Analgesic Properties
Derivatives of thiophene have shown significant promise as pain-relieving agents. Studies using various animal models of pain have demonstrated the antinociceptive (pain-blocking) and analgesic effects of these compounds. nih.govnih.gov For example, the thiophene derivative RMD86 significantly reduced the number of acetic acid-induced abdominal contortions in mice and decreased pain responses in both the neurogenic and inflammatory phases of the formalin test. nih.govresearchgate.net In thermal pain models like the hot plate test, RMD86 was also shown to increase the pain threshold latency. nih.govresearchgate.net The mechanism for these effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Other studies suggest the involvement of different pathways, including interactions with opioid receptors and muscarinic cholinergic systems. researchgate.net
Table 1: Antinociceptive/Analgesic Activity of Selected Thiophene Derivatives
| Derivative | Experimental Model | Key Findings | Reference(s) |
|---|---|---|---|
| RMD86 | Acetic Acid-Induced Writhing (mice) | Significant reduction in abdominal contortions at 25, 50, and 100 mg/kg. | nih.gov, researchgate.net |
| RMD86 | Formalin Test (mice) | Reduced licking time in the first phase (50, 100 mg/kg) and second phase (all doses). | nih.gov, researchgate.net |
| RMD86 | Hot Plate Test (mice) | Increased latency time at 100 mg/kg. | nih.gov, researchgate.net |
| Bromo-benzothiophene carboxamides (4, 6, 8) | Nociception Models | Attenuated nociception at lower concentrations than ibuprofen. | nih.gov |
Anti-inflammatory Properties
The anti-inflammatory activity of thiophene derivatives is well-documented, with some compounds like Tinoridine and Tiaprofenic acid being used clinically as NSAIDs. nih.govencyclopedia.pub The primary mechanism of action for many of these compounds is the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov Certain bromo-benzothiophene carboxamide derivatives have been shown to be potent anti-inflammatory agents that act by selectively inhibiting COX-2. nih.gov Their action disrupts the prostaglandin-E2-dependent feedback loop that regulates COX-2 expression, leading to a reduction in inflammatory cytokines, chemokines, and neutrophil accumulation. nih.gov This targeted activity makes them an interesting class of compounds for managing inflammatory conditions. nih.govnih.gov
Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives
| Derivative | Experimental Model/Target | Key Findings | Reference(s) |
|---|---|---|---|
| Bromo-benzothiophene carboxamides (4, 6, 8) | COX-2 Inhibition | Selectively inhibited COX-2 and reduced levels of cytokines, chemokines, and prostaglandin-E2. | nih.gov |
| RMD86 | Molecular Docking | Showed favorable interactions and lower energy values against COX-1 and COX-2 compared to meloxicam. | nih.gov |
| Thiophene carboxamides | General Review | The amide functional group is frequently associated with anti-inflammatory activity and recognition by COX and LOX enzymes. | nih.gov |
Antioxidant Activity
Several thiophene carboxamide derivatives have been identified as potent antioxidants. Their ability to scavenge free radicals is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. nih.govresearchgate.net In these studies, some thiophene derivatives demonstrated antioxidant activity significantly higher than that of the well-known antioxidant ascorbic acid (Vitamin C). nih.gov For example, a hydrazone derivative bearing a thiophene moiety was found to be 1.26 times more potent than ascorbic acid in a DPPH assay. nih.gov More recent research on tetrahydrobenzo[b]thiophene derivatives assessed their total antioxidant capacity (TAC) and found that several compounds had potency comparable to ascorbic acid. nih.gov Molecular docking studies suggest these compounds may interact with proteins like Keap1, which is a key regulator of the cellular antioxidant response. nih.gov
Table 3: Antioxidant Activity of Selected Thiophene Derivatives
| Derivative | Assay/Model | Key Findings | Reference(s) |
|---|---|---|---|
| Hydrazone with thiophene moiety (29) | DPPH Radical Scavenging | Antioxidant activity was 1.26 times higher than that of ascorbic acid. | nih.gov |
| Hydrazinecarbothioamides (4–6) | DPPH Radical Scavenging | Showed excellent antioxidant activity. | researchgate.net |
| 1,2,4-triazole-3-thiones (7–9) | DPPH Radical Scavenging | Showed good antioxidant activity. | researchgate.net |
Antihypertensive Activity
Certain classes of thiophene derivatives have been developed and tested for their ability to lower blood pressure. A notable series of compounds are the 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans, which have demonstrated significant oral antihypertensive activity in spontaneously hypertensive rats (SHR). nih.gov The mechanism of action for these compounds is the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle. Opening these channels leads to hyperpolarization of the cell membrane, which in turn causes vasodilation and a reduction in blood pressure. nih.gov Within this series, one racemic compound, trans-5,6-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-7-(2-oxopiperidin-1-yl)-5H-thieno[3,2-b]pyran (compound 32), was found to be approximately 10-fold more potent than the known potassium channel activator cromakalim. nih.gov Further research resolved this compound into its enantiomers, identifying the (6S,7S)-(-)-enantiomer as the primary source of the antihypertensive effect. nih.gov
Table 4: Antihypertensive Activity of Selected Thieno[3,2-b]pyran Derivatives
| Compound | Activity in Spontaneously Hypertensive Rats (SHR) | Mechanism | Reference(s) |
|---|---|---|---|
| 32 (racemic trans-isomer) | ED₃₀ = 0.015 mg/kg (10-fold more potent than cromakalim). | Potassium Channel Activator | nih.gov |
| 41 ((6S,7S)-(-)-enantiomer of 32) | The primary active enantiomer responsible for antihypertensive activity. | Potassium Channel Activator | nih.gov |
Anti-diabetes Mellitus Activity
Derivatives of the thiophene carboxamide scaffold have been investigated for their potential in managing diabetes mellitus. Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
In one study, a series of novel thiazole (B1198619) derivatives based on thiophene carbaldehyde were synthesized and evaluated for their α-glucosidase inhibitory activity. researchgate.netresearchgate.net Several of these compounds demonstrated potent inhibition, with some showing greater activity than the standard drug, acarbose. researchgate.net The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups on the benzene (B151609) ring of the derivatives enhanced their inhibitory potential against the α-glucosidase enzyme. researchgate.net
Another line of research, detailed in a patent, has identified certain thiophene derivatives as having potential for the treatment of type 2 diabetes. google.com These compounds were found to act as inhibitors of hepatic glucose production and as activators of glucose-responsive insulin (B600854) secretion. google.com
The table below summarizes the in vitro α-glucosidase inhibitory activity of selected thiophene derivatives from the aforementioned research. researchgate.netresearchgate.net
| Compound ID | Structure/Substituent | IC₅₀ (μM) |
| 3i | 4-Nitro | 10.21 ± 1.84 |
| 3b | 4-Bromo | 11.14 ± 0.99 |
| 3f | 2-Nitro | 13.21 ± 2.76 |
| 3h | 2,4-Dichloro | 14.21 ± 0.31 |
| 3k | 3-Nitro | 15.21 ± 1.02 |
| 3e | 2-Chloro | 16.21 ± 1.32 |
| 3c | 4-Chloro | 18.21 ± 1.89 |
| 3g | 4-Methyl | 33.21 ± 1.99 |
| 3d | 4-Fluoro | 42.31 ± 2.12 |
| Acarbose | Standard | Not specified in source |
Data sourced from references researchgate.netresearchgate.net. The table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to inhibit 50% of the α-glucosidase activity.
Gonadotropin Releasing Hormone Antagonist Activity
Based on available scientific literature, there is no significant research demonstrating that this compound or its closely related derivatives possess gonadotropin-releasing hormone (GnRH) antagonist activity. While GnRH antagonists are an important class of therapeutic agents, often peptide-based, used in treating hormone-dependent diseases, the thiophene-2-carboxamide scaffold has not been prominently featured in the development of such antagonists. nih.govnih.gov Research into benzo[b]thiophene-2-carboxamide (B1267583) derivatives has identified them as potent antagonists for the urotensin-II receptor, a different target within the G protein-coupled receptor family. nih.gov
Antiviral Activity (e.g., Anti-HCV)
The thiophene core is a component of various compounds explored for antiviral properties. Specifically, derivatives of thiophene-2-carboxamide have been studied for their potential to inhibit the hepatitis C virus (HCV). Research has focused on the HCV nonstructural protein 5B (NS5B) polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. nih.gov
A study reported on the structure-activity relationship of thiophene-2-carboxylic acids, leading to the identification of a series of tertiary amides as inhibitors of both the HCV NS5B polymerase enzyme in vitro and the replication of HCV subgenomic RNA in cell-based assays. nih.gov While this compound is a secondary amide, this research highlights the potential of the broader class of thiophene amides as anti-HCV agents. nih.gov
In a separate, now-retracted study, thiophen urea (B33335) (TU) derivatives were investigated as HCV entry inhibitors. nih.gov The lead compound from this series was suggested to interact with the HCV E2 glycoprotein, thereby blocking the virus from entering host cells. nih.gov Although structurally distinct from a simple carboxamide, this research further illustrates the utility of the thiophene scaffold in the design of antiviral agents.
The table below shows data for selected tertiary amide derivatives of thiophene-2-carboxylic acid and their inhibitory activity against HCV NS5B polymerase.
| Compound Class | Target | Activity |
| Thiophene-2-carboxylic acid tertiary amides | HCV NS5B Polymerase | Inhibition demonstrated in vitro |
| Thiophene-2-carboxylic acid tertiary amides | HCV Subgenomic RNA Replication | Inhibition demonstrated in Huh-7 cells |
Data sourced from reference nih.gov.
Material Science Applications
The unique electronic and structural properties of the thiophene ring make this compound a valuable building block in the development of advanced materials.
This compound serves as a precursor for the synthesis of more complex organic molecules and is explored for its potential in creating advanced materials like organic semiconductors. The thiophene moiety is a fundamental unit in many conductive polymers due to its electron-rich nature, which facilitates charge transport. Thiophenes, in general, are widely used in various applications, including solid-state electrochromic devices. nih.gov
Derivatives of thiophene-2-carboxamide are considered lead compounds in the discovery of new materials. nih.gov The polymerization of thiophene and its derivatives can lead to polythiophenes, a class of polymers known for their electrical conductivity. The properties of these polymers can be tuned by modifying the substituent groups on the thiophene ring. The N-methylcarboxamide group, for instance, can influence the polymer's solubility and its intermolecular interactions, which in turn affects the material's electronic properties.
Thiophene-based polymers are extensively used as electron-donor materials in organic solar cells due to their ability to absorb sunlight and transport charge. While specific research on polymers derived directly from this compound for photovoltaic applications is not widely documented in public literature, the broader class of polythiophenes is a cornerstone of organic photovoltaic research.
The performance of organic solar cells is highly dependent on the properties of the donor polymer, such as its energy levels and film-forming characteristics. The functional groups attached to the thiophene backbone play a crucial role in determining these properties. For instance, the introduction of different side chains can alter the polymer's solubility and morphology of the active layer in a solar cell. Therefore, this compound represents a potential monomer for creating novel polythiophenes for use in organic photovoltaics.
Dithienylethenes are a class of photochromic molecules that undergo reversible color and structural changes when exposed to light of different wavelengths. nih.gov These molecules are synthesized from thiophene-containing precursors. The core structure of a dithienylethene consists of two thiophene rings connected to a central ethene unit.
The photochromic properties of these molecules, such as their color, switching speed, and fatigue resistance, can be fine-tuned by attaching different functional groups to the thiophene rings. nih.gov While direct synthesis of dithienylethenes from this compound is not extensively detailed, the carboxamide group could be used as a handle to attach these photochromic units to other molecules or surfaces, thereby creating functional materials for applications such as optical data storage and molecular switches. The synthesis of diarylethene derivatives often starts with substituted thiophenes, such as 2-methylthiophene. nih.gov
Agricultural Applications
Derivatives of thiophene-2-carboxamide have shown significant promise as fungicidal agents in agriculture. nih.gov Research has demonstrated that certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives exhibit excellent activity against various plant pathogens. mdpi.com
One notable study highlighted a series of these compounds that were effective against cucumber downy mildew. The research identified specific derivatives that showed higher efficacy than some commercial fungicides. mdpi.com The fungicidal activity is attributed to the specific combination of the thiophene ring and the carboxamide linkage to other aromatic systems.
| Compound Derivative | Pathogen | Reported Activity |
|---|---|---|
| N-(thiophen-2-yl) nicotinamide derivatives | Cucumber downy mildew | Excellent fungicidal activity, with some derivatives outperforming commercial fungicides. mdpi.com |
| Nitro thiophene-2-carboxamide | Bacteria | Considered a narrow-spectrum antibacterial lead compound. nih.gov |
Other Scientific Applications
Beyond the applications in material science and agriculture, the use of this compound in other specific scientific fields is not extensively documented in publicly available literature. The majority of research on this compound and its derivatives focuses on its potential in medicinal chemistry, which includes applications as an anti-inflammatory and for its role in enzyme inhibition.
This compound: A Comprehensive Chemical Profile
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest in various fields of chemical research and industry. Structurally, it features a thiophene ring, a five-membered aromatic ring containing a sulfur atom, substituted at the 2-position with a carboxamide group, which is further N-substituted with a methyl group. This unique combination of a thiophene nucleus and a methyl-amide functional group imparts a range of chemical properties and reactivities that make it a valuable building block in medicinal chemistry, materials science, and agrochemical development. This article provides a focused exploration of this compound, detailing its synthesis, chemical characteristics, and specific applications beyond the realm of medicinal chemistry, adhering strictly to the outlined topics.
Applications Beyond Medicinal Chemistry
Materials Science
The electronic properties of the thiophene ring make this compound and related structures interesting candidates for the development of advanced materials.
The thiophene nucleus is a well-established component in the design of chromophores, particularly for azo and disperse dyes. While direct and extensive research on this compound as a primary dye precursor is not widely published, the structural motif is highly relevant. Thiophene-containing azo dyes are known for their ability to produce deep and brilliant colors. sapub.org The sulfur atom in the thiophene ring acts as an effective electron sink, which can enhance the electronic conjugation within the dye molecule, a key factor in determining its color and dyeing properties. sapub.org
Thiophene derivatives, including those with carboxamide functionalities, are often used as coupling components in the synthesis of disperse dyes for hydrophobic fibers like polyester (B1180765) and nylon. sapub.orgsciencepublishinggroup.com The general synthesis of such dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich thiophene derivative. nih.gov The carboxamide group, such as the N-methylcarboxamide in the title compound, can influence the dye's solubility, affinity for the fiber, and fastness properties.
Research on related structures, such as 2-aminothiophene derivatives, demonstrates their successful use in creating a variety of shades with good light, washing, and sublimation fastness. sapub.org For instance, disperse dyes synthesized from 2-aminothiophene derivatives have been shown to impart shades ranging from yellow to blue on polyester fabrics. sapub.org The specific properties of the resulting dye are highly dependent on the substituents on both the diazo component and the thiophene coupler. sapub.org
Table 1: Properties of Thiophene-Based Disperse Dyes
| Diazo Component | Coupling Component (Thiophene Derivative) | Resulting Dye Color on Polyester | Light Fastness | Washing Fastness |
| Substituted anilines | 2-Aminothiophene derivatives | Yellow to Blue | Good | Very Good |
| 5-Nitro-2-aminothiazole | 4-Aryl-2-aminothiophenes | Red to Blue | Moderate to Good | Very Good |
| 2-Aminobenzothiazoles | N-substituted aminothiophenes | Violet | Good | Excellent |
This table is a generalized representation based on available literature on thiophene-based dyes and does not represent dyes synthesized directly from this compound. sapub.org
Future Directions and Research Gaps
Development of Novel Derivatization Strategies
A primary area for future research lies in the systematic exploration of novel derivatization strategies for the N-methylthiophene-2-carboxamide core. The thiophene (B33073) ring offers multiple positions for substitution, allowing for the creation of a diverse library of new chemical entities. Future efforts should focus on synthesizing polysubstituted thiophenes to explore how different functional groups at various positions on the thiophene ring influence the molecule's properties. nih.gov
Key research objectives in this area include:
Systematic Substitution: Investigating the introduction of a wide range of substituents, including electron-donating and electron-withdrawing groups, at positions 3, 4, and 5 of the thiophene ring.
Scaffold Hopping: Replacing or modifying the N-methyl group with other alkyl, aryl, or heterocyclic moieties to probe structure-activity relationships (SAR). nih.gov
Advanced Synthetic Methods: Employing modern synthetic methodologies, such as C-H activation and cross-coupling reactions, to enable efficient and modular access to a wide array of derivatives. mdpi.com
| Position on Thiophene Ring | Potential Substituents | Anticipated Impact | Relevant Research Approaches |
|---|---|---|---|
| 3-position | Halogens, Alkyl groups, Amino groups, Hydroxyl groups | Modulation of electronic properties and steric hindrance, potentially influencing biological target binding. | Cyclization of precursor molecules, nucleophilic substitution reactions. researchgate.net |
| 4-position | Aryl groups, Heterocyclic rings | Enhancement of π-π stacking interactions with biological targets, alteration of solubility. | Palladium-catalyzed cross-coupling reactions. |
| 5-position | Nitro groups, Cyano groups, Apolar alkyl/aryl groups | Increased potency for specific biological activities, such as anticancer or antimicrobial effects. nih.govdur.ac.uk | Electrophilic aromatic substitution. |
| N-methyl group | Cyclic amines, Aryl groups, Adamantanyl groups | Improved pharmacokinetic properties and receptor selectivity. nih.govnih.gov | Transamidation chemistry. mdpi.com |
In-depth Mechanistic Elucidation of Biological Activities
While various thiophene-2-carboxamide derivatives have demonstrated a spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, the precise mechanisms of action often remain unclear. nih.gov A significant research gap exists in the detailed molecular-level understanding of how these compounds exert their therapeutic effects.
Future research should prioritize:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound and its active derivatives.
Pathway Analysis: Investigating the downstream signaling pathways modulated by these compounds to understand their broader physiological impact.
Structure-Activity Relationship (SAR) Studies: Correlating specific structural modifications with changes in biological activity to build predictive models for the design of more potent and selective agents. nih.gov For instance, studies on related compounds have shown that the carboxamide group is often essential for activity.
Resistance Mechanisms: In the context of antimicrobial research, it is crucial to investigate potential mechanisms of resistance to these novel compounds. nih.gov
Advanced Computational Modeling for Drug Discovery
Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of new drugs based on the this compound scaffold. These in silico methods can provide valuable insights into molecular interactions and properties, guiding synthetic efforts and reducing the need for extensive experimental screening.
Key areas for computational investigation include:
Molecular Docking: Simulating the binding of this compound derivatives to the active sites of known and putative biological targets to predict binding affinity and mode of interaction. researchgate.net
Quantum Mechanics (QM) Calculations: Employing methods like Density Functional Theory (DFT) to study the electronic structure, molecular electrostatic potential, and reactivity of these compounds, which can help in understanding their chemical behavior and interaction profiles. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity, enabling the prediction of the potency of novel derivatives.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov
| Computational Method | Research Objective | Expected Outcome | Supporting Evidence from Related Compounds |
|---|---|---|---|
| Molecular Docking | Identify potential biological targets and predict binding modes. | Prioritization of derivatives for synthesis and biological testing. | Docking studies on thiophene carboxamides have suggested interactions with enzymes like gyrase B. researchgate.net |
| Density Functional Theory (DFT) | Understand electronic properties and reactivity. | Insight into the HOMO-LUMO gap, which can correlate with biological activity. nih.govnih.gov | DFT has been used to study the shapes and electronic properties of thiophene-2-carboxamide derivatives. nih.gov |
| Molecular Dynamics (MD) Simulation | Investigate the dynamic behavior of ligand-receptor complexes. | Understanding the stability of binding and conformational changes over time. | MD simulations have been used to study the interaction of thiophene carboxamides with cancer-related targets. nih.gov |
Exploration of this compound in Emerging Fields
Beyond its potential in medicinal chemistry, the unique properties of the thiophene ring suggest that this compound and its derivatives could find applications in various emerging scientific and technological fields. The sulfur heterocycle in thiophene contributes to its behavior as a reactive benzene (B151609) analog, making it a valuable pharmacophore with diverse biological effects. mdpi.com
Promising areas for exploration include:
Materials Science: Thiophene-based molecules are known for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The derivatization of this compound could lead to novel materials with tailored electronic and optical properties.
Chemical Probes: Fluorescently tagged or biotinylated derivatives of this compound could be developed as chemical probes to study biological processes or to validate drug targets.
Agrochemicals: The structural similarity of the thiophene carboxamide scaffold to existing fungicides and pesticides suggests potential applications in agriculture. mdpi.com Research into the activity of these compounds against plant pathogens could yield new crop protection agents. mdpi.com
Q & A
Q. What are the standard synthetic routes for N-methylthiophene-2-carboxamide, and how can reproducibility be ensured?
The compound is typically synthesized via acylation of methylamine with 2-thiophenecarbonyl chloride under reflux in acetonitrile . Key steps include:
- Reaction Conditions : Equimolar reagents, reflux for 1 hour, solvent evaporation for crystallization.
- Reproducibility : Ensure anhydrous conditions, use freshly distilled reagents, and monitor reaction progress via TLC.
- Yield Optimization : Crystallization from acetonitrile yields high-purity crystals (m.p. 397 K) .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR Spectroscopy : Assign and NMR peaks using chemical shift databases. For example, the thiophene ring protons resonate at δ 7.2–7.8 ppm, while the methylamide group appears at δ 3.0–3.5 ppm .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., calculated [M+H] for : 142.0324; experimental: 142.0326) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1650 cm and N-H bends at ~3300 cm .
Q. What are the critical parameters for verifying compound purity?
- Melting Point : Sharp m.p. near 397 K indicates purity .
- Chromatography : Use HPLC with UV detection (e.g., retention time 6.9–7.6 min, separation ratio >74:26) .
- Microanalysis : Validate elemental composition (C, H, N, S) within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or reduce byproducts?
- Solvent-Free Methods : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 85% in cyclohexanone with AlO catalyst) .
- Catalyst Screening : Test basic catalysts (e.g., KCO) for enhanced acylation efficiency .
- Temperature Control : Elevated temperatures (100–120°C) may accelerate reactivity but risk decomposition .
Q. How do structural variations (e.g., substituents on the thiophene ring) affect physicochemical properties?
Q. How should researchers resolve contradictions in spectral or crystallographic data?
- Isomerism : Check for cis/trans amide conformers via - NOESY NMR .
- Polymorphism : Analyze multiple crystal forms using X-ray diffraction (e.g., compare P2/c vs. P-1 space groups) .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials or hydrolysis products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
